molecular formula C11H15NO5 B14152392 (S)-2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid CAS No. 58716-92-0

(S)-2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid

Cat. No.: B14152392
CAS No.: 58716-92-0
M. Wt: 241.24 g/mol
InChI Key: QDHRTWRXHAMCQR-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid is a compound characterized by the presence of an amino group and a trimethoxyphenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .

Scientific Research Applications

(S)-2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group plays a crucial role in binding to these targets, leading to the modulation of their activity. This interaction can result in various biological effects, including enzyme inhibition and receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid is unique due to the presence of both the amino group and the trimethoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

58716-92-0

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

(2S)-2-amino-2-(3,4,5-trimethoxyphenyl)acetic acid

InChI

InChI=1S/C11H15NO5/c1-15-7-4-6(9(12)11(13)14)5-8(16-2)10(7)17-3/h4-5,9H,12H2,1-3H3,(H,13,14)/t9-/m0/s1

InChI Key

QDHRTWRXHAMCQR-VIFPVBQESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H](C(=O)O)N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.